Succinyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Succinyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C4H7O7P and its molecular weight is 198.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Succinyl-CoA Synthetase Reaction

Succinyl-CoA synthetase (SCS) catalyzes a crucial step within the citric acid cycle, specifically the conversion of succinyl-CoA to succinate . This reaction proceeds via succinyl phosphate as an intermediate .

-

In the first step, a hydrogen phosphate ion substitutes coenzyme A (CoA) at the succinyl group . this compound remains bound to the enzyme .

-

In the second step, this compound transfers its phosphoric acid residue to GDP (guanosine diphosphate), producing GTP (guanosine triphosphate) and succinate .

GTP and ATP can be converted into each other by the enzyme nucleosiddiphosphatkinase: GTP + ADP → GDP + ATP. This enzyme transfers the phosphate group from GTP to ADP .

Structural Studies of Succinyl-CoA Synthetase

Structural data showing the binding of succinyl-phosphate to SCS was not available until recently . The structure of a mutant, E105αQ, of human GTP-specific SCS shows succinyl-phosphate bound to the enzyme at 1.58 Å resolution . The mutant, after phosphorylation in solution by Mg2+-ATP, was crystallized in the presence of magnesium ions, succinate, and desulfo-CoA .

Activation of Succinyl-CoA Synthetase by Inorganic Phosphate

Inorganic phosphate (Pi) can activate oxidative phosphorylation . It binds to the porcine heart SCS α-subunit (SCSα) in a non-covalent manner, enhancing its enzymatic activity . Studies with 32P-labeled mitochondria revealed that 32P labeling of SCSα was enhanced in substrate-depleted mitochondria . This labeling resulted from the binding of 32P, not covalent protein phosphorylation . Pi-induced activation of SCS activity by more than twofold occurs when mitochondrial extracts and purified bacterial SCS (BSCS) are incubated with mM concentrations of Pi .

Effect of pH on 32P-Binding to Succinyl-CoA Synthetase

Experiments showed a pH-sensitivity for SCSα’s 32P-binding, with acid treatment decreasing the intensity of labeling . This is likely due to changes in the charge state of phosphate or the SCS binding site as a function of pH .

Kinetic Mechanism

The standard Gibbs free energy (T = 298.15 K, I = 0 M) is related to the equilibrium constant Keq via the standard relationship ΔrG0=−RTlnKeq . Binding polynomials account for the relationship between species and reactant concentrations . For example, [CoA]=[CoA−]+[HCoA0] where [CoA] is the total reactant concentration .

Apparent Michaelis Constants

| Human GTPSCS | |

|---|---|

| Substrate | Km |

| Succinate (mM) | 50 |

| CoA (µM) | 100 |

| GTP (µM) | 3.4 ± 0.2 |

Apparent Michaelis constants in the direction of succinyl-CoA synthesis .

Propriétés

Numéro CAS |

3469-79-2 |

|---|---|

Formule moléculaire |

C4H7O7P |

Poids moléculaire |

198.07 g/mol |

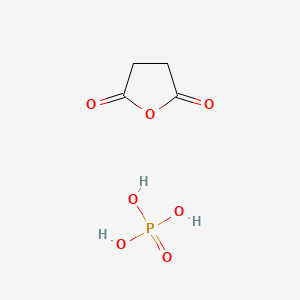

Nom IUPAC |

oxolane-2,5-dione;phosphoric acid |

InChI |

InChI=1S/C4H4O3.H3O4P/c5-3-1-2-4(6)7-3;1-5(2,3)4/h1-2H2;(H3,1,2,3,4) |

Clé InChI |

NPSIAHHANQRSIB-UHFFFAOYSA-N |

SMILES |

C1CC(=O)OC1=O.OP(=O)(O)O |

SMILES canonique |

C1CC(=O)OC1=O.OP(=O)(O)O |

Key on ui other cas no. |

3469-79-2 |

Synonymes |

succinyl monophosphate succinyl phosphate succinyl phosphate, trilithium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.